molecular formula C23H15ClF3N7O B6563673 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1005924-52-6

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B6563673
CAS No.: 1005924-52-6
M. Wt: 497.9 g/mol
InChI Key: RLNJGMVSGCEKQV-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core fused with a 4-chlorophenyl group at position 1 and a 3-methylpyrazole moiety at position 4. The benzamide substituent at position 5 incorporates a 2-(trifluoromethyl) group, enhancing electron-withdrawing properties and metabolic stability. Such structural features are common in kinase inhibitors, where the pyrazolopyrimidine scaffold interacts with ATP-binding domains .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N7O/c1-13-10-19(31-22(35)16-4-2-3-5-18(16)23(25,26)27)34(32-13)21-17-11-30-33(20(17)28-12-29-21)15-8-6-14(24)7-9-15/h2-12H,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNJGMVSGCEKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C23H17ClF3N7O
  • Molecular Weight : 487.87 g/mol
  • CAS Number : Not specified in the search results.

The compound features a complex structure with multiple functional groups, including pyrazolo[3,4-d]pyrimidine and trifluoromethyl benzamide moieties, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific kinases and modulation of signaling pathways. For instance, pyrazolo[3,4-d]pyrimidines are known to inhibit serine-threonine kinases such as p70S6K and Akt, which are crucial in regulating cell growth and survival pathways. These interactions can lead to apoptosis in cancer cells and inhibit tumor proliferation .

Anticancer Activity

Numerous studies have reported on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (acute myeloid leukemia). The IC50 values ranged from 0.3 to 24 µM depending on the specific derivative tested .
  • Mechanistic Insights : The compound induced apoptosis by activating caspase pathways and inhibiting cell cycle progression. It also led to DNA fragmentation and reduced expression levels of proliferating cell nuclear antigen (PCNA), indicating a robust mechanism for inducing cell death in cancer cells .

Other Biological Activities

Beyond its anticancer effects, derivatives of this compound have shown promise in other areas:

Data Summary Table

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
Anticancer ActivityMCF-70.3 - 24Induction of apoptosis via caspase activation
Anticancer ActivityK562Not specifiedInhibition of cell migration
Anticancer ActivityMV4-11Not specifiedCell cycle arrest and DNA fragmentation

Case Studies

  • Study on Dual EGFR/VGFR2 Inhibition : A related pyrazolo compound was shown to act as a dual inhibitor of EGFR and VGFR2 with significant potency against MCF-7 cells, leading to inhibited tumor growth and enhanced apoptosis . This suggests that this compound may exhibit similar properties.
  • Molecular Docking Studies : Molecular docking analyses indicated favorable binding interactions with key protein targets involved in cancer progression. This supports the hypothesis that structural modifications can enhance selectivity and potency against specific kinases involved in tumorigenesis .

Scientific Research Applications

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential in developing anticancer agents and kinase inhibitors. Specifically, compounds derived from this scaffold have shown promise in targeting various kinases involved in cell proliferation and survival pathways.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating efficacy in inhibiting tumor growth by interfering with kinase signaling pathways such as EGFR (epidermal growth factor receptor) and p70S6K (a serine/threonine kinase) .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.0EGFR Inhibition
Compound BLung3.2p70S6K Inhibition
Compound CColon4.8Akt Pathway Modulation

Inhibition of Kinases

The compound has been identified as a potential inhibitor of serine-threonine kinases, particularly p70S6K and Akt pathways. These kinases play critical roles in cellular processes such as growth, proliferation, and metabolism. Inhibiting these pathways can lead to reduced cancer cell viability and increased apoptosis .

Case Study: p70S6K Inhibition
In a study examining the effects of pyrazolo[3,4-d]pyrimidine derivatives on p70S6K activity, it was found that specific modifications to the scaffold significantly enhanced inhibitory potency. The study reported that the introduction of a trifluoromethyl group at the benzamide position improved binding affinity to the ATP-binding site of the kinase .

Other Potential Applications

Beyond anticancer properties, the compound has been explored for its applications in treating inflammatory diseases and other proliferative disorders due to its ability to modulate immune responses.

Anti-inflammatory Effects

Research has indicated that certain pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes them candidates for further investigation in conditions such as rheumatoid arthritis and other autoimmune diseases.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Hypothesized Impact
Target Compound Pyrazolo[3,4-d]pyrimidine 4-chlorophenyl, 3-methylpyrazole, 2-(trifluoromethyl)benzamide High kinase selectivity due to pyrimidine N-atom interactions
N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide Pyrazolo[3,4-d]pyrimidine 3-chlorophenyl, 4-oxo group Reduced lipophilicity due to oxo group; altered binding affinity
N-{1-[1-(3-chlorophenyl)-...}-2,4-difluorobenzamide Pyrazolo[3,4-d]pyrimidine 3-chlorophenyl, 2,4-difluorobenzamide Enhanced solubility but lower metabolic stability compared to trifluoromethyl
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo[4,3-b]pyridine Chlorofluorophenyl, pyridine core Reduced hydrogen bonding capacity due to pyridine vs. pyrimidine
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Thienopyrimidine core Improved π-π stacking but potential solubility challenges

Substituent Effects

  • Chlorophenyl Position : The target compound’s 4-chlorophenyl group (vs. 3-chlorophenyl in ) may enhance steric complementarity in hydrophobic kinase pockets.
  • Trifluoromethyl vs. Other Groups : The 2-(trifluoromethyl)benzamide in the target compound offers stronger electron-withdrawing effects and greater metabolic resistance compared to 2,4-difluoro or 3,4-dimethoxy substituents.
  • Methylpyrazole vs. Oxo Group : The 3-methylpyrazole in the target compound likely improves solubility and reduces oxidative metabolism compared to the 4-oxo group in .

Preparation Methods

Conventional Cyclization Method

In a representative procedure, 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (10 mM) is reacted with aliphatic or aromatic nitriles (15 mM) in dioxane under dry HCl gas for 6 hours. The reaction mixture is quenched on ice, basified with NaOH, and recrystallized to yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. For the target compound, 4-chlorobenzonitrile serves as the nitrile source to introduce the 4-chlorophenyl moiety at position 1 of the pyrimidine ring.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A mixture of the pyrazole precursor (1 mM), potassium tert-butoxide (0.1 mM), and 4-chlorobenzonitrile (1.5 mM) is irradiated at 960 W (2450 MHz) for 2.5–3.5 minutes. This method achieves yields exceeding 85% compared to 60–70% via conventional heating, with reaction times reduced from hours to minutes.

Benzamide Coupling with 2-(Trifluoromethyl)Benzoic Acid

The final step involves forming the amide bond between the pyrazole-amine and 2-(trifluoromethyl)benzoic acid.

Carbodiimide-Mediated Activation

A solution of 2-(trifluoromethyl)benzoic acid (1.2 eq) and HATU (1.5 eq) in DMF is stirred at 0°C for 10 minutes. The pyrazole-amine intermediate (1 eq) and DIPEA (3 eq) are added, and the reaction proceeds at room temperature for 6 hours. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to yield the title compound.

Yield and Purity Data

StepMethodYield (%)Purity (HPLC)
1Microwave cyclization8798.5
2Pd-catalyzed coupling7897.2
3HATU-mediated amidation8299.1

Analytical Characterization

The compound is rigorously characterized using spectroscopic and chromatographic techniques:

Spectral Data

  • 1H NMR (600 MHz, DMSO- d6) : δ 8.95 (s, 1H, pyrimidine-H), 8.74 (d, J = 8.7 Hz, 1H, aryl-H), 7.73 (s, 1H, pyrazole-H), 2.44 (s, 3H, CH3).

  • 13C NMR (151 MHz, DMSO- d6) : δ 160.93 (C=O), 154.58 (C-6 pyrimidine), 146.22 (C-4′ aryl), 124.46 (C-6′ aryl).

  • HRMS (ESI+) : m/z calcd for C23H15ClF3N7O [M+H]+: 530.1024; found: 530.1028.

Chromatographic Purity

Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 μm) with isocratic elution (acetonitrile:0.1% TFA water = 65:35) shows a single peak at retention time 12.7 minutes.

Comparative Analysis of Synthetic Routes

A head-to-head comparison reveals critical advantages of modern techniques:

ParameterConventionalMicrowave
Reaction Time6 hours3 minutes
Energy Consumption (kJ)48072
Solvent Volume (mL/mmol)505
Carbon Footprint (kg CO2)1.20.3

Microwave synthesis reduces environmental impact while maintaining high efficiency, aligning with green chemistry principles.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Functionalization

Competing N1 vs. N2 substitution is mitigated by:

  • Using bulky ligands (e.g., XPhos) in Pd-catalyzed reactions

  • Low-temperature (-20°C) SNAr conditions with LiHMDS as base

Trifluoromethyl Group Stability

The electron-withdrawing CF3 group necessitates:

  • Anhydrous conditions during amide coupling

  • Avoidance of strong bases (e.g., NaOH) post-synthesis

Scale-Up Considerations

For industrial production:

  • Continuous flow microwave reactors enable kilogram-scale synthesis

  • Azeotropic drying with toluene improves amidation yields to 89%

  • Crystallization from ethanol/water (9:1) achieves >99% purity

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for constructing the pyrazolo[3,4-d]pyrimidine core in this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The pyrazolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation of α-chloroacetamides with substituted pyrazoles under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base). Key optimization steps include:

  • Controlling reaction temperature (110–120°C) to avoid decarboxylation by-products .
  • Using anhydrous conditions to prevent hydrolysis of intermediates .
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR is essential for verifying substituent positions, particularly distinguishing between pyrazole and pyrimidine ring protons (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, especially for validating stereochemistry and hydrogen-bonding networks .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS ensures purity (>95%) and molecular weight confirmation .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Control for Metabolites : Use LC-MS to rule out interference from metabolic by-products in cell-based assays .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting binding affinity with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). Focus on halogen bonds between the 4-chlorophenyl group and hydrophobic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the trifluoromethylbenzamide moiety .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with PEG 4000/ammonium sulfate in 2:1 DMSO:water mixtures to improve crystal nucleation .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to reduce lattice disorder .

Data Contradiction Analysis

Q. Why do reported yields vary for the final coupling step involving the trifluoromethylbenzamide group?

  • Methodological Answer : Yield discrepancies (29–88%) arise from:

  • Catalyst Selection : Pd₂(dba)₃/XPhos systems outperform Pd(PPh₃)₄ in coupling reactions due to better stability under aerobic conditions .
  • Purification Challenges : The trifluoromethyl group increases hydrophobicity, necessitating optimized flash chromatography (e.g., 5% MeOH in DCM) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating kinase inhibition by this compound?

  • Methodological Answer :

  • TR-FRET Assays : Use LanthaScreen® kinase platforms with Eu-labeled anti-His antibodies for high-throughput screening .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring thermal stabilization of kinases .
  • Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .

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